molecular formula C13H14N4OS B2628792 6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415464-07-0

6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2628792
CAS No.: 2415464-07-0
M. Wt: 274.34
InChI Key: QHDDWTMCXMFRSD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrimidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring . The pyrimidine ring can be introduced through condensation reactions involving suitable precursors such as amidines or guanidines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the combination of the thiazole and pyrimidine rings, which may confer synergistic biological activities.

Properties

IUPAC Name

6-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-7-8(2)19-13(16-7)17-12(18)11-5-10(9-3-4-9)14-6-15-11/h5-6,9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDWTMCXMFRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC=NC(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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